2,3,3,4,4,4-Hexafluoro-1-butene
Overview
Description
2,3,3,4,4,4-Hexafluoro-1-butene is an unsaturated, highly fluorinated hydrocarbon . It is also known by the commercial name 1336mzz (Z) .
Synthesis Analysis
The synthesis of 2,3,3,4,4,4-Hexafluoro-1-butene involves a three-step reaction :- The gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by Pd + Bi/PAF (porous aluminium fluoride) catalyst .
Molecular Structure Analysis
The molecular formula of 2,3,3,4,4,4-Hexafluoro-1-butene is C4H2F6 . The compound has a labile carbon–carbon double bond .Chemical Reactions Analysis
The compound’s labile carbon–carbon double bond is key to its short atmospheric lifetime . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of -7.9±8.0 °C at 760 mmHg, and a vapor pressure of 2360.3±0.0 mmHg at 25°C . Its enthalpy of vaporization is 23.3±3.0 kJ/mol, and its flash point is -28.6±10.4 °C . The index of refraction is 1.275 .Scientific Research Applications
Novel Synthetic Routes and Industrial Applications
A novel synthetic route for Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz) has been developed, highlighting its potential for industrial production. This process involves vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation, indicating its significance in manufacturing processes with potential applications in refrigerants and blowing agents due to its low global warming potential (Zhang, Xiaoqing, & Quan, 2016).
Semiconductor Manufacturing
Hexafluoro-1,3-butadiene has been identified as crucial for plasma dielectric etching in semiconductor manufacturing. Its negligible global warming potential makes it a promising candidate for environmentally friendly etching processes (Ramachandran & Reddy, 2008). Additionally, the physical properties of hexafluoro-1,3-butadiene, such as compressed liquid densities and vapor pressures, have been characterized to support its application in the manufacturing of semiconductor devices (Bobbo, Fedele, Scattolini, & Camporese, 2002).
Plasma Technology
The ion energy distribution and optical measurements in high-density, inductively coupled C4F6 discharges have been explored. This research underscores the potential of hexafluoro-1,3 butadiene as an etching gas with a low global warming potential for semiconductor manufacturing, differentiating it from commonly used fluorocarbon gases (Benck, Goyette, & Wang, 2003).
Environmental Performance and Etching Properties
Hexafluoro-1,3-butadiene's superior etching properties and excellent environmental performance are highlighted, positioning it as a next-generation etching gas for large-scale integrated circuit manufacturing. This research focuses on the properties and purification methods of hexafluoro-1,3-butadiene, emphasizing its advantages over traditional fluorine-containing etching agents (Jia, 2014).
Future Directions
The U.S. Environmental Protection Agency approved the industrial uses of hexafluoro-2-butene in 2017 under the agency’s Significant New Alternatives Policy . The approval was driven by the compound’s short atmospheric lifetime and very low 100-year global warming potential . Knowledge of hexafluoro-2-butene’s properties is important for manufacturers and users of industrial equipment .
properties
IUPAC Name |
2,3,3,4,4,4-hexafluorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(5)3(6,7)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOACLKUNWKVPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514307 | |
Record name | 1H,1H-Perfluorobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,4,4,4-Hexafluoro-1-butene | |
CAS RN |
374-39-0 | |
Record name | 1H,1H-Perfluorobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.